N-(2-Chlorophenyl)benzenesulfonamide
Overview
Description
N-(2-Chlorophenyl)benzenesulfonamide , also known by its chemical formula C12H10ClNO2S , is a sulfonamide compound. It falls within the class of organic compounds known as benzenesulfonamides . This compound consists of a benzene ring with a sulfonamide group attached to it. The chlorine atom is positioned at the 2-position of the phenyl ring.
Synthesis Analysis
The synthesis of N-(2-Chlorophenyl)benzenesulfonamide involves the reaction between 2-chloroaniline and benzenesulfonyl chloride . The nucleophilic substitution of the chlorine atom in the sulfonyl chloride group with the amino group of 2-chloroaniline leads to the formation of the target compound.
Molecular Structure Analysis
The molecular structure of N-(2-Chlorophenyl)benzenesulfonamide consists of the following components:
- A benzene ring (phenyl group) with a chlorine atom at the 2-position.
- A sulfonamide group (-SO2NH2) attached to the benzene ring.
Chemical Reactions Analysis
N-(2-Chlorophenyl)benzenesulfonamide can participate in various chemical reactions, including:
- Hydrolysis : The sulfonamide group can undergo hydrolysis under acidic or basic conditions, leading to the release of sulfonic acid and the corresponding amine.
- Acylation : The amino group can react with acylating agents to form amides or other derivatives.
- Substitution Reactions : The chlorine atom can be replaced by other nucleophiles, such as amines or hydroxide ions.
Physical And Chemical Properties Analysis
- Molecular Weight : 267.736 g/mol
- Melting Point : Varies based on crystalline form.
- Solubility : Soluble in organic solvents; limited solubility in water.
- Appearance : Typically white to off-white crystalline powder.
Scientific Research Applications
Structural Properties and Molecular Interactions
Molecular Structure and Hydrogen Bonding
N-(2-Chlorophenyl)benzenesulfonamide exhibits specific structural properties, with its molecules stabilized by extensive intra- and intermolecular hydrogen bonds. This characteristic is significant in forming chains of molecules, contributing to the stability and potential applications of the compound (Siddiqui et al., 2008).
Crystal Structure Comparisons
Comparative studies with other analogues, like N-(3-Chlorophenyl)benzenesulfonamide, highlight differences in molecular structures and hydrogen bonding patterns. Such comparisons are vital for understanding the nuanced behavior of these compounds (Gowda et al., 2008).
Intermolecular Interactions
The compound's crystal packing is influenced by intermolecular C-H...O, C-H...π, and C-H...Cl interactions. These interactions are key to understanding its solid-state chemistry and potential applications in material science (Bats et al., 2001).
Medicinal and Biological Potential
Enzyme Inhibition Potential
N-(2-Chlorophenyl)benzenesulfonamide derivatives have shown significant enzyme inhibition capabilities, particularly against AChE and BChE enzymes. This indicates potential for therapeutic applications in conditions where enzyme regulation is critical (Kausar et al., 2019).
Antibacterial and α-Glucosidase Inhibition
Some derivatives exhibit moderate to high activity against both Gram-positive and Gram-negative bacterial strains. They also show notable inhibition of the α-glucosidase enzyme, which is relevant for treatments in diabetes and related disorders (Abbasi et al., 2016).
Carbonic Anhydrase Inhibitory Effects
Derivatives of N-(2-Chlorophenyl)benzenesulfonamide demonstrate potent inhibition of carbonic anhydrase enzymes, suggesting potential use in treating conditions like glaucoma or certain types of edema (Gul et al., 2016).
Antitumor Activity
- In Vitro Antitumor Evaluation: Certain benzenesulfonamide derivatives, including N-(2-Chlorophenyl)benzenesulfonamide, have been evaluated for theirantitumor activities. These studies have revealed promising results, indicating the potential use of these compounds in cancer therapy. For instance, specific derivatives have shown significant activity against non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).
- Synthesis and Antitumor Evaluation of Derivatives: Another study focused on synthesizing and evaluating the antitumor activity of pyrazol(in)es substituted with sulfonamide pharmacophores. The results indicated a broad spectrum of antitumor activity against various tumor cell lines, highlighting the potential of N-(2-Chlorophenyl)benzenesulfonamide derivatives in cancer treatment (Rostom, 2006).
Chemical Synthesis and Application
Synthesis of Novel Derivatives
The synthesis of novel derivatives like 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides demonstrates the compound's versatility in chemical synthesis. These derivatives have been studied for their cytotoxic and carbonic anhydrase inhibitory effects, providing insights into their potential pharmacological applications (Gul et al., 2016).
Application in Solid-Phase Synthesis
The use of benzenesulfonamides, including N-(2-Chlorophenyl)benzenesulfonamide, in solid-phase synthesis highlights their role in the generation of diverse chemical scaffolds. This application is crucial in drug discovery and development (Fülöpová & Soural, 2015).
Environmental and Solubility Studies
- Solubility and Environmental Analysis: Research on the solubility of benzenesulfonamides, including N-(2-Chlorophenyl)benzenesulfonamide, in various solvents provides essential data for environmental analysis and industrial applications. This includes their use as contaminants in soil and their extraction methods (Speltini et al., 2016).
Safety And Hazards
- Toxicity : N-(2-Chlorophenyl)benzenesulfonamide may be harmful if ingested, inhaled, or absorbed through the skin. Handle with care.
- Irritant : It can irritate the eyes, skin, and respiratory tract.
- Environmental Impact : Dispose of properly to prevent environmental contamination.
Future Directions
Research on N-(2-Chlorophenyl)benzenesulfonamide continues to explore its applications in pharmaceuticals, agrochemicals, and materials science. Investigating its derivatives and optimizing its properties could lead to novel therapeutic agents or functional materials.
Please note that this analysis is based on available information, and further studies may provide additional insights. Always consult reliable sources and scientific literature for the most up-to-date details.
properties
IUPAC Name |
N-(2-chlorophenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c13-11-8-4-5-9-12(11)14-17(15,16)10-6-2-1-3-7-10/h1-9,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSWCQQQRKBBAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291111 | |
Record name | N-(2-Chlorophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80291111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorophenyl)benzenesulfonamide | |
CAS RN |
21226-30-2 | |
Record name | NSC73196 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73196 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Chlorophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80291111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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